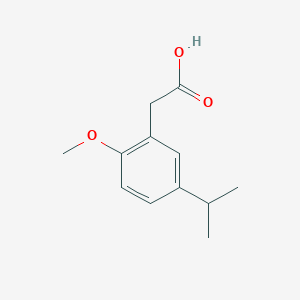

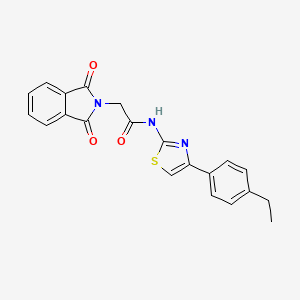

![molecular formula C18H21NO3S B2885930 Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate CAS No. 477858-90-5](/img/structure/B2885930.png)

Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate, or simply MIPT, is an organic compound with a variety of industrial, medical, and scientific applications. It is a white crystalline solid with a molecular weight of 359.5 g/mol and a melting point of 106-107°C. It is soluble in water, ethanol, and methanol, and insoluble in ether and benzene. MIPT is a versatile compound that has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Aplicaciones Científicas De Investigación

Copolymeric Systems for UV-curable Coatings

Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties have been investigated for their potential as photoinitiators in UV-curable pigmented coatings. These systems were compared to their low-molecular-weight models, showing different efficiencies and providing insights into the structural requirements and photochemical mechanisms involved in UV curing processes. This study might reflect the broader utility of compounds like Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate in advanced material applications (Angiolini et al., 1997).

Molecular Structure and DNA Binding Interactions

The synthesis and characterization of amide-substituted derivatives, including structural analyses and their interactions with DNA, have been explored. These studies involve spectral, voltammetric, and docking investigations to understand the compounds' binding behaviors, providing a foundation for potential therapeutic applications or bioanalytical tools (Arshad et al., 2017).

Graphene Oxide Functionalization for Dye and Copper Removal

Functionalization of graphene oxide with 4-aminothiophenol and 3-aminopropyltriethoxysilane has been studied for enhancing the sorption efficiencies of methylene blue and copper ions. This research demonstrates the potential of modifying materials with specific functional groups to improve environmental remediation technologies (Chen et al., 2016).

Colorimetric Sensor for Cysteine and Homocysteine

A new photochromic diarylethene with a formyl group was synthesized and shown to act as a highly selective colorimetric sensor for cysteine and homocysteine. This compound's interaction with these amino acids causes a notable change in its absorption spectrum, suggesting applications in biochemical sensing and diagnostics (Zheng et al., 2013).

Catalytic Production of Methyl Propanoate

Research on highly active and selective catalysts for producing methyl propanoate via the methoxycarbonylation of ethene highlights the importance of novel catalysts in industrial chemistry and material science. Such studies could guide the development of more efficient and environmentally friendly catalytic processes (Clegg et al., 1999).

Propiedades

IUPAC Name |

methyl 3-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-12(2)13-6-8-14(9-7-13)15(11-17(20)22-3)19-18(21)16-5-4-10-23-16/h4-10,12,15H,11H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDFXUGVJBDBDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

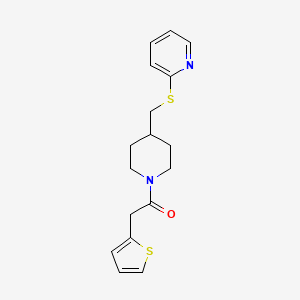

![6-(2-methoxyethyl)-1-methyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2885847.png)

![8-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2885852.png)

![7-chloro-4-[4-(dimethylamino)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2885856.png)

![2-oxo-N-(4-(trifluoromethyl)phenyl)-2,3,4,10-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamide](/img/structure/B2885857.png)

![2-{1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 3-(2-phenylethenesulfonamido)propanoate](/img/structure/B2885860.png)

![5-Bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]furan-2-carboxamide](/img/structure/B2885865.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2885866.png)

![N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide](/img/structure/B2885867.png)